Unique Patent‑Indicated Therapeutic Area: Lower Urinary Tract Disorders
Sulverapride is the only benzamide derivative explicitly patented for the treatment of lower urinary tract disorders, whereas all other members of the class are approved or investigated for psychiatric indications (schizophrenia, dysthymia, depression) [1]. The Chinese Pharmacopoeia classification additionally lists sulverapride under ‘diuretics/other,’ a designation not applied to any comparator benzamide . This dual classification (antipsychotic + urinary) is unique within the class and directly informs procurement for non‑CNS research programs.
| Evidence Dimension | Patent‑indicated therapeutic area |
|---|---|
| Target Compound Data | Lower urinary tract disorders (patented); urinary system / diuretic classification |
| Comparator Or Baseline | Sulpiride, amisulpride, remoxipride, tiapride, sultopride – all exclusively psychiatric indications |
| Quantified Difference | Qualitative: urinary indication vs. none |
| Conditions | Patent record (Societe d'Etudes Scientifiques et Industrielles de l'Ile-de-France); Chinese Pharmacopoeia classification |
Why This Matters
Procurement for non‑psychiatric in‑vivo models (e.g., urological pharmacology, bladder function studies) requires a compound with documented urinary‑tract indication, which only sulverapride provides among benzamides.
- [1] NCATS Inxight Drugs. SULVERAPRIDE (UNII: 87C4V63NWI). Patented by Societe d'Etudes Scientifiques et Industrielles de l'Ile-de-France for lower urinary tract disorders. https://inxight.ncats.io/substance/87C4V63NWI View Source
